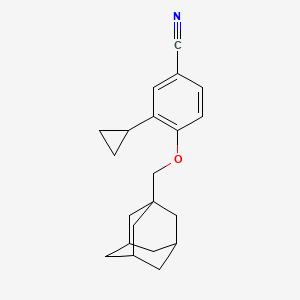

4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile

Overview

Description

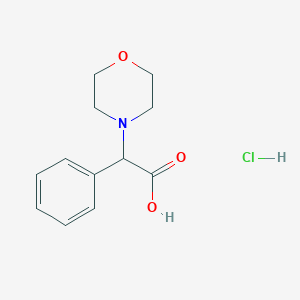

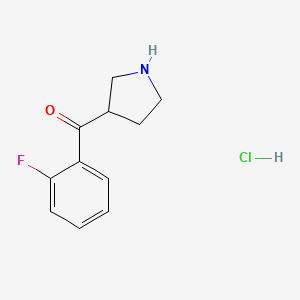

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . The “4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile” is a complex organic compound that contains an adamantane core with a methoxy group attached, along with a cyclopropyl group and a benzonitrile group .

Molecular Structure Analysis

The molecular structure of similar adamantane compounds has been determined using techniques such as nuclear magnetic resonance (NMR), infra-red (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives can be quite diverse, depending on the functional groups attached to the adamantane core . For instance, the presence of a methoxy group might make the compound susceptible to reactions such as demethylation, while the presence of a nitrile group could make it a candidate for reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the adamantane core can impart high stability and low reactivity . The presence of a nitrile group could increase the compound’s polarity, affecting properties such as solubility and boiling point .Scientific Research Applications

Catalytic Oxidation

Adamantan-1-ol, a crucial adamantane derivative, is a starting compound in synthesizing memantine and rimantadine. Adamantyl ethers serve as effective antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures. A study demonstrated that the oxidation of adamantane with pentafluoroperoxybenzoic acid, catalyzed by RuCl3 · 3 H2O, is a promising approach for the synthesis of adamantan-1-ol with high yield, thereby suggesting potential applications of similar adamantane derivatives in catalytic processes (Khusnutdinov & Oshnyakova, 2015).

Inclusion Complexes and Interactions

β-Cyclodextrin inclusion complexes of adamantane-1-carbonitrile, among others, have been studied using high-resolution solid-state CP MAS 13C NMR spectroscopy. This research provides insight into the interactions between host and guest molecules in these complexes, indicating potential applications in molecular encapsulation and delivery systems (Okazaki & Mcdowell, 1983).

Cytochrome P-450 Model System

In a study, iron(III)tris(4-N-methylpyridyl)-mono(pentafluorophenyl)-porphyrin encapsulated in zeolites demonstrated hydroxylation of adamantane, indicating its potential as a Cytochrome P-450 model system. This suggests applications in biochemical studies, particularly in understanding the mechanisms of enzyme-mediated hydrocarbon oxidation (Skrobot et al., 2005).

Antimicrobial Activity

A series of adamantane derivatives, including 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride, have been synthesized and tested for antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential in developing new antimicrobial agents (Orzeszko et al., 2000).

Chemical Reactions and Properties

Adamantane derivatives have been studied extensively for their chemical properties and reactions. For instance, the synthesis and properties of N-substituted aminofuroxans in the adamantane series were investigated, contributing to the understanding of the chemistry of such compounds (Kalinina et al., 1988).

Future Directions

Adamantane and its derivatives have been the subject of much research due to their unique properties and potential applications in areas such as medicinal chemistry . Future research might focus on synthesizing new adamantane derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name |

4-(1-adamantylmethoxy)-3-cyclopropylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c22-12-14-1-4-20(19(8-14)18-2-3-18)23-13-21-9-15-5-16(10-21)7-17(6-15)11-21/h1,4,8,15-18H,2-3,5-7,9-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMMPJJZAJRVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C#N)OCC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Adamantan-1-ylmethoxy)-3-cyclopropylbenzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)